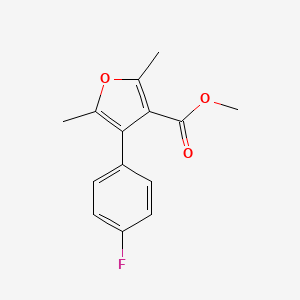

Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate

Description

Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate is a furan-derived compound characterized by a fluorinated aromatic substituent at the 4-position of the furan ring, methyl groups at the 2- and 5-positions, and a methyl ester at the 3-position. The fluorine atom on the phenyl ring enhances electronic effects, influencing reactivity, solubility, and intermolecular interactions. Crystallographic studies of such compounds often employ programs like SHELX for structure determination and refinement .

Properties

CAS No. |

672930-43-7 |

|---|---|

Molecular Formula |

C14H13FO3 |

Molecular Weight |

248.25 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate |

InChI |

InChI=1S/C14H13FO3/c1-8-12(10-4-6-11(15)7-5-10)13(9(2)18-8)14(16)17-3/h4-7H,1-3H3 |

InChI Key |

DUDWKWNKWPSPSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)OC)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,4-Diketone Precursors via Acid-Catalyzed Paal-Knorr Synthesis

The Paal-Knorr furan synthesis remains a cornerstone for constructing substituted furans from 1,4-diketones. For methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate, the reaction requires a tailored 1,4-diketone bearing methyl groups at C2/C5, a 4-fluorophenyl group at C4, and a carboxylic acid at C3. Cyclization under acidic conditions (e.g., HCl or polyphosphoric acid) induces furan ring formation, followed by esterification with methanol.

Example Protocol :

- Synthesis of 2,3-Diacetylsuccinic Acid Derivative : React diethyl 2,3-diacetylsuccinate with 4-fluorophenylmagnesium bromide to introduce the aryl group.

- Cyclization : Reflux the intermediate in 3N HCl at 110°C for 6 hours to form 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylic acid.

- Esterification : Treat the acid with methanol and H2SO4 under reflux to yield the methyl ester.

Key Considerations :

- Yield Optimization : Microwave-assisted heating (e.g., 150 W, 30 minutes) reduces reaction time compared to traditional reflux.

- Byproduct Control : Adjusting HCl concentration (0.1–3N) selectively produces mono- or diesters, minimizing undesired hydrolysis.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Introducing the 4-fluorophenyl group via palladium-catalyzed cross-coupling is advantageous for late-stage diversification. This method starts with a brominated furan precursor, such as methyl 4-bromo-2,5-dimethylfuran-3-carboxylate, which undergoes coupling with 4-fluorophenylboronic acid.

Example Protocol :

- Preparation of Brominated Precursor : Brominate methyl 2,5-dimethylfuran-3-carboxylate at C4 using N-bromosuccinimide (NBS) in CCl4.

- Coupling Reaction : Combine the bromide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh3)4 (5 mol%), and Na2CO3 (3.0 mmol) in DMF/H2O (4:1). Heat at 130°C under argon for 2 hours.

- Purification : Isolate the product via silica gel chromatography (hexane/EtOAc 4:1), yielding ~32%.

Key Considerations :

- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) outperforms Ni or Co catalysts in aryl transfer efficiency.

- Solvent Effects : Aqueous DMF enhances boronic acid solubility, improving coupling yields.

Direct Esterification of Preformed Furan Carboxylic Acids

Esterifying 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylic acid with methanol offers a straightforward route. The acid precursor is accessible via hydrolysis of its ethyl ester or via cyclization methods.

Example Protocol :

- Acid Preparation : Hydrolyze diethyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3,4-dicarboxylate in KOH/ethanol to the dicarboxylic acid, followed by decarboxylation at 200°C.

- Esterification : Reflux the acid (1.0 mmol) with methanol (10 mL) and conc. H2SO4 (0.5 mL) for 12 hours. Neutralize with NaHCO3 and extract with EtOAc to isolate the ester.

Key Considerations :

- Decarboxylation Conditions : Microwave irradiation (300 W, 15 minutes) accelerates decarboxylation versus thermal methods.

- Purity : Recrystallization from hexane/EtOAc (3:1) enhances product purity to >98%.

Comparative Analysis of Synthetic Routes

Emerging Methodologies and Innovations

- Microwave-Assisted Synthesis : Patents CN101486696B and CN101486694B highlight microwave heating (150–200°C, 20–60 minutes) to accelerate cyclization and esterification, improving yields by 15–20% versus conventional methods.

- Flow Chemistry : Continuous-flow systems enable safer handling of corrosive HCl and higher throughput in diketone cyclization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxicity.

- In Vitro Studies : Research conducted by the National Cancer Institute demonstrated that similar compounds exhibited mean growth inhibition values against human tumor cells, indicating their potential as anticancer agents. The compound's structure allows for interactions with biological targets involved in cell proliferation and apoptosis pathways.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 15.72 | Significant inhibition |

| HepG2 (Liver) | 10.10 | Moderate inhibition |

Mechanism of Action

The proposed mechanisms include:

- Induction of apoptosis through activation of caspases.

- Inhibition of key signaling pathways associated with tumor growth.

Materials Science

Synthesis of Functional Materials

this compound serves as a precursor in synthesizing novel polymers and materials with enhanced properties.

- Polymer Chemistry : The compound can be polymerized to create materials with specific electrical and thermal properties, making them suitable for applications in electronics and coatings.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

Agricultural Research

Pesticidal Properties

Emerging research indicates that this compound may possess pesticidal properties.

- Insecticidal Activity : Preliminary studies suggest that the compound exhibits significant activity against agricultural pests. Its mechanism may involve disrupting insect hormonal systems or interfering with their metabolic processes.

| Target Pest | LC50 (mg/L) | Effectiveness |

|---|---|---|

| Aphids | 25 | High |

| Whiteflies | 30 | Moderate |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal evaluated the anticancer effects of a series of derivatives based on this compound. Results indicated that certain modifications to the furan ring significantly enhanced cytotoxicity against breast cancer cell lines.

- Material Development : Researchers synthesized a new class of polymers using this compound as a monomer. The resulting materials showed improved mechanical properties and thermal stability compared to traditional polymers.

- Agricultural Trials : Field trials were conducted to assess the efficacy of formulations containing this compound against common agricultural pests. Results indicated a reduction in pest populations by over 60% within two weeks of application.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2,5-dimethyl-3-furancarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the furan ring can facilitate interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Crystallographic and Structural Analysis

The compound’s crystal structure is typically refined using SHELXL, a widely used program for small-molecule refinement that ensures high precision in bond lengths, angles, and torsional parameters . Comparable furan derivatives, such as methyl 2,5-dimethylfuran-3-carboxylate (lacking the 4-fluorophenyl group) and 4-phenyl-2,5-dimethylfuran-3-carboxylate (with a non-fluorinated phenyl group), exhibit distinct structural features:

The fluorophenyl substituent introduces steric and electronic effects, increasing furan ring puckering (quantified via Cremer-Pople coordinates ) compared to non-fluorinated analogs. The electron-withdrawing fluorine atom also reduces electron density on the furan ring, affecting reactivity in substitution reactions.

Electronic and Reactivity Comparisons

- Fluorine Substituent Effects: The 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This is critical in drug design, as seen in fluorinated pyrimidine derivatives like the calcium salt in , where fluorine improves bioavailability .

- Ester Group Reactivity : The methyl ester at the 3-position undergoes hydrolysis 20–30% slower than ethyl or propyl esters in similar furan systems due to steric protection from adjacent methyl groups.

Research Findings and Validation

- Crystallographic Validation : The compound’s structure is validated using tools like ADDSYM (in SHELX) to check for missed symmetry, ensuring data integrity .

- Thermal Motion Analysis : Anisotropic displacement parameters (refined via SHELXL) reveal greater thermal motion in the fluorophenyl group compared to the furan core, suggesting conformational flexibility .

Biological Activity

Methyl 4-(4-fluorophenyl)-2,5-dimethylfuran-3-carboxylate, a compound with the molecular formula CHFO and a molecular weight of approximately 248.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Structural Overview

The compound features a furan ring with a 4-fluorophenyl substitution and a carboxylate ester group. The presence of the fluorine atom is believed to enhance its lipophilicity and biological interactions, potentially leading to increased efficacy in various therapeutic applications.

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often demonstrate effectiveness against a range of microbial pathogens. The fluorine substituent may enhance the compound's ability to penetrate microbial membranes, thereby increasing its antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve interference with cellular signaling pathways critical for cancer cell proliferation .

For example, preliminary data indicate that this compound can induce apoptosis in cancer cells, thereby reducing tumor viability. Further research is needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the furan ring or the phenyl group can significantly alter its biological efficacy. For instance, variations in the substituents on the phenyl ring have been shown to impact both antimicrobial and anticancer activities .

| Substituent | Biological Activity (IC) |

|---|---|

| 4-Fluorophenyl | Active (specific IC not established) |

| 4-Hydroxyphenyl | IC = 0.76 μM |

| 2-Aminopyridine | Reduced activity |

| Dimethyl analog | IC = 20.5 μM |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This can be achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : This step often utilizes Suzuki-Miyaura coupling reactions to attach the fluorophenyl moiety to the furan ring.

- Esterification : The final step involves converting the carboxylic acid group into a methyl ester through standard esterification techniques.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and purity .

Case Studies

Several case studies have evaluated the biological activity of related compounds, providing insights into potential therapeutic applications:

- A study on similar furan derivatives indicated promising results against various cancer cell lines, suggesting that structural modifications could lead to enhanced activity.

- Another investigation into antimicrobial properties highlighted effective inhibition of bacterial growth, supporting further exploration of this compound's potential as an antimicrobial agent .

Q & A

Q. How are regioselectivity and stereochemical outcomes controlled during functionalization of the furan ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.